Leupeptin hemisulfate
Overview
Description
Leupeptin hemisulfate is a synthetic peptide compound known for its potent inhibitory effects on proteases, specifically cysteine and serine proteases . It is commonly used in biochemical research due to its ability to inhibit enzymes like trypsin, plasmin, and papain . The compound is characterized by its molecular formula C20H38N6O4 · 1/2 H2SO4 and a molecular weight of 475.6 (anhydrous) .
Mechanism of Action
Target of Action
Leupeptin Hemisulfate is a naturally occurring protease inhibitor that can inhibit cysteine, serine, and threonine peptidases . It is known to inhibit serine proteinases such as trypsin and plasmin, and cysteine proteinases such as papain and cathepsin B .
Mode of Action
This compound inhibits its target proteases through a competitive transition state mechanism . In the active site of serine proteases, this compound forms a covalent hemiacetal adduct between the aldehyde group of this compound and the hydroxyl group of a serine residue in the enzyme active site . In the active site of cysteine proteases, the electrophilic (aldehyde) carbon of this compound forms a comparable bond with the sulfur atom of a cysteine residue in the enzyme active site .
Biochemical Pathways
This compound’s inhibition of proteases affects various biochemical pathways. For instance, it can block proteolysis by plasmin, trypsin, cathepsin B, and papain . This can have downstream effects on processes such as protein degradation and cell signaling.
Pharmacokinetics
It is known that this compound is soluble in water, ethanol, acetic acid, and dmf . It is recommended to be used immediately or stored at -20°C for 1 month .
Result of Action
The inhibition of proteases by this compound can have various molecular and cellular effects. For example, it can prevent the degradation of proteins during in vitro experiments . It can also inhibit the activity of Mpro, the main protease of SARS-CoV-2, and has anti-inflammatory activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable in water for 1 week at 4 °C and 1 month at −20 °C . It is also recommended to avoid release to the environment .
Biochemical Analysis
Biochemical Properties
Leupeptin hemisulfate interacts with various enzymes, proteins, and other biomolecules. It is a reversible inhibitor of cysteine, serine, and threonine proteases . It has been reported to inhibit cathepsin B, calpain, trypsin , and has no effect against chymotrypsin, elastase, renin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit activation-induced programmed cell death and restore defective immune responses in HIV+ donors . It also inhibits SARS-CoV-2 in Vero cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the main protease (Mpro) of SARS-CoV-2, showing inhibitory activity against Mpro with a 50% inhibitory concentration (IC50) value of 127.2 μM in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is supplied as a lyophilized powder and is stable for 24 months in lyophilized form . Once in solution, it should be used within 3 months to prevent loss of potency .
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits lysosomal cysteine proteinases and blocks autolysosomal protein degradation, resulting in hepatic autolysosome accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leupeptin hemisulfate is synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-acetyl-L-leucyl-L-leucyl-L-argininal with sulfuric acid to form the hemisulfate salt . The reaction conditions often require the use of peptide coupling reagents and protective groups to ensure the correct formation of the peptide bonds .
Industrial Production Methods
Industrial production of this compound anhydrous involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of the compound in high purity . The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its quality and purity .
Chemical Reactions Analysis
Types of Reactions
Leupeptin hemisulfate undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form a carboxylate compound.
Reduction: The compound can undergo reduction reactions, particularly at the aldehyde group.
Substitution: The peptide bonds in the compound can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound anhydrous include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from the reactions of this compound anhydrous include oxidized carboxylate derivatives and reduced aldehyde derivatives . These products retain some inhibitory activity against proteases .
Scientific Research Applications
Leupeptin hemisulfate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Aprotinin: A protease inhibitor that inhibits serine proteases like trypsin and chymotrypsin.
Pepstatin A: An inhibitor of aspartic proteases, commonly used in biochemical research.
Bestatin: An inhibitor of aminopeptidases, used in studies of protein degradation.
Uniqueness
Leupeptin hemisulfate is unique due to its broad-spectrum inhibitory activity against both cysteine and serine proteases . Unlike other inhibitors that target specific classes of proteases, this compound anhydrous can inhibit a wide range of proteolytic enzymes, making it a versatile tool in biochemical research .
Properties
CAS No. |
103476-89-7 |
---|---|
Molecular Formula |
C40H82N12O14S |
Molecular Weight |
987.2 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1 |
InChI Key |
FWGRMOYQEJXKOZ-XZZFGKIVSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O |
Appearance |
White to off-white powder. |
boiling_point |
N/A |
melting_point |
N/A |
Key on ui other cas no. |
103476-89-7 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
LLR(Modifications: Leu-1 = N-terminal Ac, Arg-3 = Arginal) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
-20°C |
Synonyms |
acetyl-L-leucyl-L-leucyl-L-arginal leupeptin leupeptin, (S)-isomer leupeptin, monoacetate, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.